3-Methyl-L-lysine
CAS No.: 61475-86-3
Cat. No.: VC19511884
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61475-86-3 |
|---|---|
| Molecular Formula | C7H16N2O2 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | (2S)-2,6-diamino-3-methylhexanoic acid |
| Standard InChI | InChI=1S/C7H16N2O2/c1-5(3-2-4-8)6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
| Standard InChI Key | FSPHIBLXJRNTSN-GDVGLLTNSA-N |
| Isomeric SMILES | CC(CCCN)[C@@H](C(=O)O)N |
| Canonical SMILES | CC(CCCN)C(C(=O)O)N |
Introduction
Structural and Chemical Characterization
Related Compounds and Salts
A closely associated compound is L-lysine mono(3-methyl-2-oxobutyrate) (PubChem CID: 14406340), a salt formed between L-lysine and 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid) . This complex features a 1:1 stoichiometry, with the lysine ε-amino group protonated and interacting ionically with the carboxylate of α-ketoisovaleric acid (Figure 1). Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₅ |
| Molecular Weight | 262.30 g/mol |
| CAS Registry Number | 78000-30-3 |
| Component Compounds | L-lysine, α-ketoisovaleric acid |
The 3D conformation of this salt remains undefined due to challenges in modeling ionic interactions between lysine and α-ketoisovaleric acid .
Biochemical Context of Lysine Methylation
ε-N-Monomethyllysine (Kme1)
In contrast to the ambiguous "3-methyl" designation, ε-N-monomethyllysine (Kme1) represents a well-characterized post-translational modification. This derivative retains a +1 charge at physiological pH (pKa ~10.7) but exhibits reduced hydrogen-bonding capacity compared to unmodified lysine . Key biophysical changes include:
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Hydrophobicity: Increased by ~15% relative to free lysine.
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Steric Effects: Methylation introduces a 1.5 Å increase in side-chain volume.
Kme1 participates in epigenetic regulation by modulating protein-protein interactions, particularly in histone substrates . For example, methylation of histone H3 at lysine 4 (H3K4me1) marks enhancer regions in chromatin.
Functional Contrasts with Trimethyllysine
Trimethyllysine (Kme3, PubChem CID: 440121) represents the terminal methylation state, characterized by a permanent +1 charge and complete loss of hydrogen-bonding potential . Unlike Kme1, Kme3 engages in cation-π interactions with aromatic residues in reader proteins (e.g., Tudor domains). Its hydrophobicity is ~40% greater than free lysine, enabling membrane association in metabolites like L-carnitine .
Pharmacological and Clinical Insights
Methyllysine Dysregulation in Disease
Aberrant lysine methylation underlies multiple pathologies:
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Cancer: Overexpression of lysine methyltransferases (PKMTs) like EZH2 drives tumorigenesis via histone H3K27 trimethylation.
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Neurological Disorders: Reduced Kme1 levels in tau protein correlate with neurofibrillary tangle formation in Alzheimer’s disease .
Analytical and Synthetic Challenges
Detection Methods
Mass spectrometry (LC-MS/MS) remains the gold standard for differentiating methylation states. Kme1 exhibits a mass shift of +14.016 Da (CH3), while isotopic labeling with CD3-methyl groups (+17.034 Da) enables precise quantification .
Semisynthetic Production
Native chemical ligation enables site-specific incorporation of methyllysine into proteins. For example, Kme1-containing histones are synthesized using thioester-linked peptides and desulfurization protocols .
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